Palladium, dichlorobispyridoxal-

Beschreibung

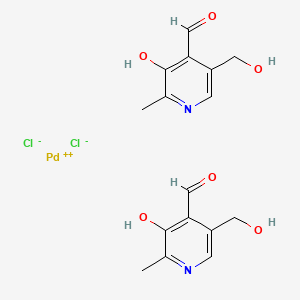

"Palladium, dichlorobispyridoxal-" refers to a palladium(II) coordination complex where two pyridoxal-derived ligands and two chloride ions are bound to a central palladium atom. Pyridoxal, a derivative of vitamin B₆, acts as a bidentate ligand in this complex, offering both oxygen and nitrogen donor atoms for coordination. Such complexes are typically synthesized for catalytic applications, including cross-coupling reactions and electrochemical processes, due to palladium’s high redox activity and ligand-assisted stabilization .

Eigenschaften

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASCSRRLACYJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84206-78-0 | |

| Record name | Dichlorobispyridoxalpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of palladium, dichlorobispyridoxal- typically involves the reaction of palladium salts with pyridoxal ligands under controlled conditions. One common method includes dissolving palladium chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding pyridoxal ligands to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of palladium complexes often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

Palladium, dichlorobispyridoxal- undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.

Reduction: Reduction reactions involving palladium complexes are also common, where reducing agents convert the palladium center to a lower oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

Substitution: Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) or palladium(II) species .

Wissenschaftliche Forschungsanwendungen

Palladium, dichlorobispyridoxal- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which palladium, dichlorobispyridoxal- exerts its effects involves the coordination of the palladium center with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the desired transformations. In biological systems, the compound can interact with DNA and proteins, leading to cytotoxic effects that are useful in anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Ligand Diversity and Pd Content: Palladium(II) chloride (PdCl₂) has the highest Pd content (59–60%) but lacks organic ligands, limiting its specificity in catalytic reactions . In contrast, organopalladium complexes like dichlorobis(dicyclohexylphosphinophenyl)palladium(II) incorporate bulky phosphine ligands, which enhance stability and selectivity in cross-coupling reactions but reduce Pd content to ~12% . "Palladium, dichlorobispyridoxal-" likely follows this trend, with pyridoxal ligands offering biocompatibility and redox versatility but lowering Pd content compared to PdCl₂.

Catalytic Performance :

- Phosphine-ligated palladium complexes (e.g., C₃₅H₃₀Cl₄FeP₂Pd) are preferred in asymmetric catalysis due to their chiral environments . Pyridoxal ligands, with their nitrogen-oxygen coordination, may enable unique reactivity in biomimetic or pharmaceutical synthesis.

- Platinum(II) chloride (PtCl₂) shows lower catalytic activity in organic transformations compared to Pd analogs, as platinum’s stronger metal-ligand bonds slow reaction kinetics .

Industrial and Environmental Relevance: Palladium’s dominance in automotive catalysts (60% of EU palladium use in 2018) underscores the importance of ligand-modified Pd complexes for efficient emission control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.